

# "4-(2-Chloroethoxy)butanoate" CAS number and identifiers

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## Compound of Interest

Compound Name: 4-(2-Chloroethoxy)butanoate

Cat. No.: B15348059

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## Technical Guide: 4-(2-Chloroethoxy)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **4-(2-Chloroethoxy)butanoate**, including its identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. Due to the limited direct literature on this specific ester, this guide outlines a probable synthetic route based on established chemical reactions.

## Chemical Identifiers and Properties

Direct identifiers for **4-(2-Chloroethoxy)butanoate** are not readily available in common chemical databases. However, based on its constituent parts, 4-(2-chloroethoxy)butanoic acid and a generic alkyl group (e.g., ethyl, methyl), we can infer its general properties. For the purpose of this guide, we will consider the ethyl ester, Ethyl **4-(2-chloroethoxy)butanoate**.

Table 1: Estimated Physicochemical Properties of Ethyl **4-(2-chloroethoxy)butanoate**

Property	Estimated Value	Notes
Molecular Formula	C8H15ClO3	
Molecular Weight	194.66 g/mol	
Appearance	Colorless to pale yellow liquid	Based on similar esters.
Boiling Point	> 200 °C	Estimated based on related structures.
Solubility	Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water.	Typical for esters of this size.

## Synthesis of Ethyl 4-(2-chloroethoxy)butanoate

A plausible and common method for the synthesis of Ethyl 4-(2-chloroethoxy)butanoate is through the Fischer esterification of 4-(2-chloroethoxy)butanoic acid with ethanol in the presence of an acid catalyst.[\[1\]](#)[\[2\]](#)

### 2.1. Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

- Synthesis of 4-(2-chloroethoxy)butanoic acid: This intermediate can be prepared from  $\gamma$ -butyrolactone and 2-chloroethanol.
- Fischer Esterification: The resulting carboxylic acid is then esterified with ethanol to yield the final product.

### 2.2. Detailed Experimental Protocol

#### Step 1: Synthesis of 4-(2-chloroethoxy)butanoic acid

- Materials:  $\gamma$ -Butyrolactone, 2-chloroethanol, sodium hydride (NaH), dry tetrahydrofuran (THF).

- Procedure:
  - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) to dry THF.
  - Cool the suspension to 0 °C in an ice bath.
  - Slowly add 2-chloroethanol (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction to stir for 30 minutes at 0 °C after the addition is complete.
  - To this solution, add  $\gamma$ -butyrolactone (1.0 equivalent) dropwise at 0 °C.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.
  - Acidify the aqueous solution with 1 M HCl to a pH of ~2.
  - Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
  - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(2-chloroethoxy)butanoic acid. The crude product may be purified by column chromatography or distillation if necessary.

#### Step 2: Fischer Esterification to Ethyl 4-(2-chloroethoxy)butanoate<sup>[1][2]</sup>

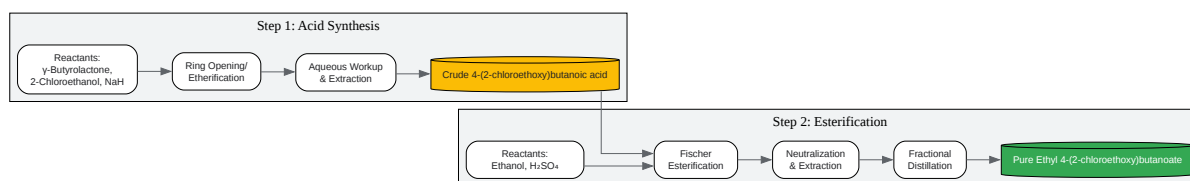
- Materials: 4-(2-chloroethoxy)butanoic acid, absolute ethanol, concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>).
- Procedure:
  - In a round-bottom flask, dissolve the crude 4-(2-chloroethoxy)butanoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

- To this solution, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
- Heat the reaction mixture to reflux for 3-5 hours. The progress of the esterification can be monitored by TLC.[3]
- After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
- Dissolve the residue in diethyl ether (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acidic catalyst, followed by a brine wash (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-(2-chloroethoxy)butanoate.
- The final product can be purified by fractional distillation under reduced pressure.

## Workflow and Pathway Diagrams

### 3.1. Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of Ethyl 4-(2-chloroethoxy)butanoate.

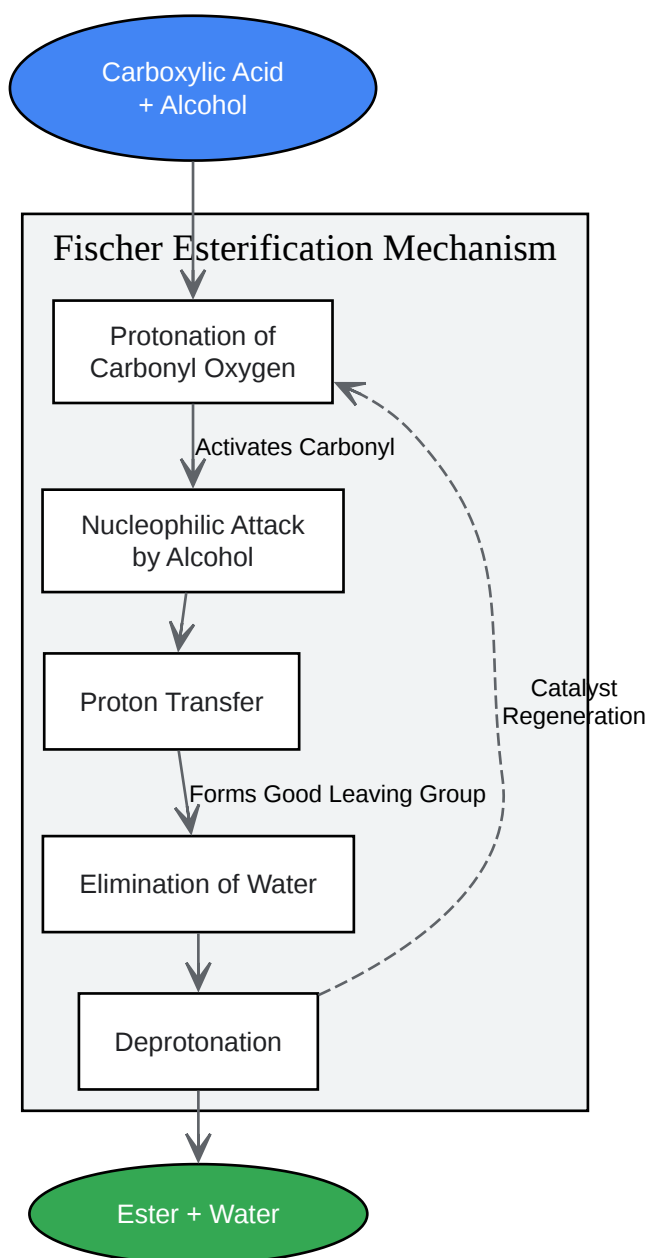


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Caption: Synthetic workflow for Ethyl 4-(2-chloroethoxy)butanoate.

### 3.2. Fischer Esterification Mechanism

The following diagram details the key steps in the Fischer esterification mechanism.[2]



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Caption: Mechanism of Fischer Esterification.

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## References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
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